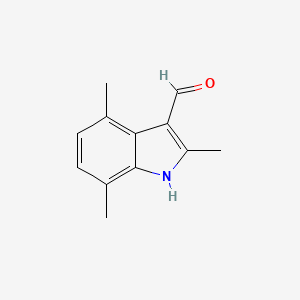

3-异丙基-2-甲基-1H-吲哚-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

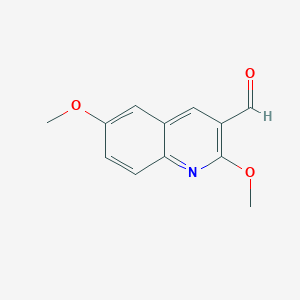

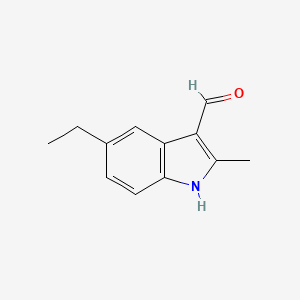

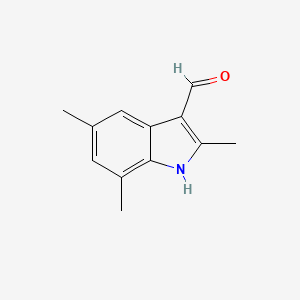

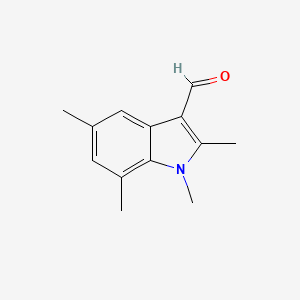

The compound "3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid" is a derivative of indole carboxylic acid, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Indole derivatives are of significant interest in medicinal chemistry due to their presence in a variety of natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives often involves modifications at various positions on the indole ring to enhance their biological activity or to study structure-activity relationships. For instance, the synthesis of 6-methylergoline-8-carboxylic acid esters with different alkyl substituents at the N1-position has been reported to affect their affinity for the 5HT2 receptor, with isopropyl substituents showing maximal affinity . Similarly, the synthesis of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid through alkylation and subsequent saponification and acidation demonstrates the chemical manipulations possible on the indole scaffold . These methods could potentially be adapted for the synthesis of "3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid" by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial in determining their chemical and biological properties. The crystal structure of indole-3-carboxylic acid reveals hydrogen-bonded cyclic carboxylic acid dimers and a sheet structure formed through peripheral intermolecular hydrogen bonds . This information is valuable for understanding the potential intermolecular interactions of "3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid" and predicting its crystal packing and stability.

Chemical Reactions Analysis

Indole carboxylic acids and their derivatives are known to be stable under acidic and oxidative conditions, yet remain reactive at the 3-position, which allows for further functionalization . The reactivity of indole derivatives with reagents like phosgene has been explored to synthesize various indole-3-carboxylic acid derivatives, showcasing the versatility of indole chemistry . These reactions could be relevant for the functionalization of "3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid" to obtain targeted derivatives for biological testing.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the compound's solubility, melting point, and stability. The synthesis and characterization of pyrrolidine-1-carboxylic acid derivatives with indole substituents provide insights into the impact of different substituents on the properties of the molecules . These findings can be extrapolated to predict the properties of "3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid" and to optimize its synthesis and application in research or drug development.

科学研究应用

吲哚的合成

吲哚是许多天然产物和药物化合物的基础结构。3-异丙基-2-甲基-1H-吲哚-5-羧酸的多功能性在合成吲哚中的重要性凸显了它在有机化学中的意义。吲哚的合成对于开发治疗剂至关重要,因为吲哚在药理活性化合物中普遍存在。Taber和Tirunahari(2011)的综述提供了吲哚合成方法的全面分类,强调了该化合物通过各种策略方法生成吲哚的实用性(Taber & Tirunahari, 2011)。

抗菌和抗生物膜活性

研究还探讨了吲哚衍生物的抗菌和抗生物膜性质。与吲哚结构相关的天然化合物香芹酚展示了显著的抗菌和抗生物膜活性。这些性质在开发新的抗感染材料中至关重要,突显了吲哚衍生物在对抗细菌和真菌感染中的潜力(Marchese et al., 2018)。

药物合成和癌症治疗

丙酮酸(LEV),一种生物质衍生化学品,展示了羧酸在药物合成中的灵活性。其衍生物,可能包括吲哚衍生物,在合成增值化学品和药物中发挥关键作用。LEV在癌症治疗中的应用以及作为药物合成中的前体进一步说明了羧酸衍生物在药物化学中的广泛用途(Zhang et al., 2021)。

了解生物催化剂抑制

包括3-异丙基-2-甲基-1H-吲哚-5-羧酸在内的羧酸在了解生物催化剂抑制方面发挥作用。它们的研究有助于识别增强微生物对抑制性化合物的耐受性的代谢工程策略。这些知识对于改善涉及微生物的工业生物过程至关重要(Jarboe et al., 2013)。

安全和危害

未来方向

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

属性

IUPAC Name |

2-methyl-3-propan-2-yl-1H-indole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7(2)12-8(3)14-11-5-4-9(13(15)16)6-10(11)12/h4-7,14H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPARHPUTLSSSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)